molecular formula C29H32N2O5 B606340 BRD0418 CAS No. 1565827-99-7

BRD0418

Cat. No.: B606340
CAS No.: 1565827-99-7
M. Wt: 488.58
InChI Key: MRJCPWMBHXTRFB-HGAMEBRSSA-N
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Description

Novel upregulator of TRIB1 expression, leading to reprogramming of hepatic lipoprotein metabolism from lipogenesis to scavenging
BRD0418 is an upregulator of TRIB1 expression. It acts by leading to the reprogramming of hepatic lipoprotein metabolism from lipogenesis to scavenging.

Properties

IUPAC Name

2-[(1S,3S,4aS,9aR)-6-(dimethylamino)-1-(hydroxymethyl)-3,4,4a,9a-tetrahydro-1H-pyrano[3,4-b][1]benzofuran-3-yl]-N-[(4-phenoxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2O5/c1-31(2)20-10-13-26-24(14-20)25-15-23(35-27(18-32)29(25)36-26)16-28(33)30-17-19-8-11-22(12-9-19)34-21-6-4-3-5-7-21/h3-14,23,25,27,29,32H,15-18H2,1-2H3,(H,30,33)/t23-,25-,27-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJCPWMBHXTRFB-HGAMEBRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)OC3C2CC(OC3CO)CC(=O)NCC4=CC=C(C=C4)OC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC2=C(C=C1)O[C@@H]3[C@H]2C[C@H](O[C@H]3CO)CC(=O)NCC4=CC=C(C=C4)OC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does BRD0418 impact lipid metabolism, and what makes its mechanism of action unique compared to other lipid-lowering therapies?

A1: this compound functions as a Tribbles pseudokinase 1 (TRIB1) inducer. [] Increased TRIB1 expression is associated with beneficial lipid profiles, including lower LDL cholesterol and triglycerides and higher HDL cholesterol levels. [] Unlike statins, which primarily inhibit cholesterol synthesis, this compound exhibits a multifaceted approach to lipid modulation. It not only inhibits triglyceride synthesis and ApoB secretion, thereby reducing VLDL assembly and secretion, but also upregulates LDLR expression, promoting LDL uptake. [] This combined effect on both triglyceride and LDL metabolism distinguishes this compound from traditional lipid-lowering therapies.

Q2: What is the relationship between this compound and the structurally similar compound BRD8518? How do their potencies compare?

A2: BRD8518 is a tricyclic glycal-based compound identified as a potent TRIB1 inducer, belonging to the same structural class as this compound. [] Interestingly, BRD8518 demonstrates significantly higher potency than this compound in inducing TRIB1 expression and eliciting downstream effects on lipid metabolism. [] This highlights the impact of subtle structural modifications on compound activity and the potential for developing even more potent analogs within this chemical class.

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